molecular formula C23H23N3O B2386908 (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 838873-55-5

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2386908
CAS No.: 838873-55-5
M. Wt: 357.457
InChI Key: FVLDJDMKLJJCMG-DHZHZOJOSA-N
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Description

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and is further functionalized with an allyl group and a cinnamyl-substituted benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with cinnamaldehyde under acidic conditions to form 1-cinnamyl-1H-benzo[d]imidazole. The next step involves the alkylation of the benzimidazole with an allyl halide in the presence of a base to introduce the allyl group.

The final step is the cyclization reaction to form the pyrrolidin-2-one ring. This can be accomplished by reacting the allyl-substituted benzimidazole with a suitable amine and a carbonyl source under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The cinnamyl group can be reduced to a phenethyl group.

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the cinnamyl group.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxide or aldehyde derivatives of the allyl group.

    Reduction: Phenethyl-substituted benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-cinnamyl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-allyl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Uniqueness

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the allyl and cinnamyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the pyrrolidin-2-one core and benzimidazole moiety creates a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-13,19H,1,14-17H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLDJDMKLJJCMG-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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